molecular formula C12H16N4 B13480169 3-Piperidin-4-yl-1,3-dihydro-benzoimidazol-2-ylideneamine

3-Piperidin-4-yl-1,3-dihydro-benzoimidazol-2-ylideneamine

Cat. No.: B13480169
M. Wt: 216.28 g/mol
InChI Key: MHPLYLRFXZBLDT-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-1,3-benzodiazol-2-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly found in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)-1H-1,3-benzodiazol-2-amine typically involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN) . Further alkylation using different alkyl or aryl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields a series of novel compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH3CN.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl or aryl halides in the presence of a base like NaH in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the piperidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-4-yl)-1H-1,3-benzodiazol-2-amine is unique due to its combination of a piperidine ring and a benzimidazole core, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome and its antimicrobial activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

1-piperidin-4-ylbenzimidazol-2-amine

InChI

InChI=1S/C12H16N4/c13-12-15-10-3-1-2-4-11(10)16(12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15)

InChI Key

MHPLYLRFXZBLDT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3N=C2N

Origin of Product

United States

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